N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a benzoxadiazole moiety, with a sulfonamide group enhancing its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13N5O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c1-23-8-14-16-10-6-5-9(7-12(10)17-14)20-25(21,22)13-4-2-3-11-15(13)19-24-18-11/h2-7,20H,8H2,1H3,(H,16,17) |
InChI Key |
QNIKYHVUWHJCBP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde. This intermediate is then reacted with a benzoxadiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group plays a crucial role in binding to the active sites of enzymes, disrupting their normal function. Additionally, the benzimidazole and benzoxadiazole moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine
- (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a benzimidazole core linked to a benzoxadiazole moiety and a sulfonamide group, which may contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. In a study involving lung cancer cell lines (A549, HCC827, and NCI-H358), compounds exhibited IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays, indicating effective cytotoxicity against these cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound D | A549 | 6.75 ± 0.19 | 3D |
Antimicrobial Activity
In addition to antitumor effects, the compound has demonstrated antimicrobial properties in vitro. Studies have shown that certain benzimidazole derivatives can inhibit bacterial growth effectively. The presence of specific functional groups appears to enhance this activity, with compounds exhibiting a broad spectrum of antibacterial effects against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects may involve interaction with DNA. Research indicates that related compounds preferentially bind within the minor groove of AT-DNA, potentially disrupting replication and transcription processes critical for cancer cell proliferation .
Study on Lung Cancer Cell Lines
A significant study evaluated the efficacy of several benzimidazole derivatives against lung cancer cell lines in both 2D and 3D culture systems. The findings revealed that while some compounds showed high efficacy in traditional 2D assays, their effectiveness diminished in more physiologically relevant 3D environments. This discrepancy highlights the importance of considering different assay formats when evaluating drug candidates for clinical use .
Toxicity Assessment
Toxicity assessments are crucial for determining the safety profile of new compounds. In the aforementioned study, it was noted that while some compounds were effective against cancer cells, they also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5). This raises concerns regarding dose-limiting toxicities that could impact further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
